REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[C:8]([C:10](Cl)([Cl:12])[Cl:11])[CH:7]=[C:6]([O:14][CH3:15])[N:5]=1>CC(C)=O>[CH3:2][O:3][C:4]1[CH:9]=[C:8]([CH:10]([Cl:12])[Cl:11])[CH:7]=[C:6]([O:14][CH3:15])[N:5]=1
|
Name
|
stannous chloride, dihydrate
|
Quantity
|
19.63 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
COC1=NC(=CC(=C1)C(Cl)(Cl)Cl)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for ~10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solution was prepared
|
Type
|
ADDITION
|
Details
|
To this mixture was added a solution
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for ~31/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ~15° C.
|
Type
|
CUSTOM
|
Details
|
the acetone was removed at this temperature
|
Type
|
ADDITION
|
Details
|
The residual material was mixed with ~250 ml of water
|
Type
|
TEMPERATURE
|
Details
|
raised to a pH of ~12 with ~20-30 ml of a 50 percent sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with 250 ml portions
|
Type
|
TEMPERATURE
|
Details
|
of warm (60°-100° C.) petroleum ether
|
Type
|
EXTRACTION
|
Details
|
the petroleum ether extract
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
EXTRACTION
|
Details
|
The petroleum ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the ether removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The desired 2,6-dimethoxy-4-(dichloromethyl)pyridine product was recovered from the residue by crystallization from hexane
|
Type
|
CUSTOM
|
Details
|
The product melted at 59°-62° C. and was recovered in a yield of 7.3 grams (65.8 percent of theoretical)
|
Name
|
|
Type
|
|
Smiles
|
COC1=NC(=CC(=C1)C(Cl)Cl)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |